Boc-D-Pro-OSu

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry: Boc-D-Pro-OSu is extensively used in solid-phase peptide synthesis, a method for creating peptides by sequentially adding amino acids to a growing chain .

Biology: In biological research, this compound is used to study the structure and function of proteins by incorporating proline residues into peptide sequences .

Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs and to study the effects of proline residues on drug activity and stability .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other biologically active compounds .

Wirkmechanismus

Target of Action

Boc-D-Pro-OSu is primarily used in the field of peptide synthesis . Its primary targets are the amine groups present in peptide chains . The role of this compound is to protect these amine groups during the synthesis process, preventing unwanted side reactions .

Mode of Action

This compound interacts with its targets (amine groups) through a process known as Boc protection . In this process, the Boc group (tert-butoxycarbonyl) of this compound forms a carbamate linkage with the amine group of the peptide, thereby protecting it . This protection is chemoselective, meaning it specifically targets amine groups without affecting other functional groups present in the peptide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . By protecting the amine groups, this compound allows for the sequential addition of amino acids to the peptide chain without interference from side reactions . Once the peptide synthesis is complete, the Boc groups can be removed under mild acidic conditions, leaving the desired peptide product .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful and efficient synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, this compound helps ensure the integrity of the peptide product .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of Boc protection . Additionally, the presence of other functional groups in the peptide can influence the selectivity of Boc protection . Lastly, the stability of this compound can be affected by storage conditions .

Biochemische Analyse

Biochemical Properties

Boc-D-Pro-OSu plays a significant role in biochemical reactions, particularly in the formation of peptides. It is used as a protecting group for amines, where the Boc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Boc group is rapidly removed by base .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines in peptide synthesis. The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boc-D-Pro-OSu is synthesized by reacting tert-butoxycarbonyl-D-proline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-D-Pro-OSu primarily undergoes substitution reactions where the N-hydroxysuccinimide ester group is replaced by an amine group. This reaction is commonly used in peptide synthesis to form peptide bonds .

Common Reagents and Conditions:

Reagents: Amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Conditions: Organic solvents like dichloromethane, room temperature.

Major Products: The major product of the substitution reaction is a peptide bond formed between the proline residue and the amine group of another amino acid .

Vergleich Mit ähnlichen Verbindungen

- Boc-L-proline N-hydroxysuccinimide ester

- Boc-Gly-OSu

- Boc-Leu-OSu

Uniqueness: Boc-D-Pro-OSu is unique due to its ability to introduce D-proline residues into peptide sequences, which can significantly alter the conformation and biological activity of the resulting peptides compared to L-proline .

Biologische Aktivität

Boc-D-Pro-OSu (Boc-D-proline N-hydroxysuccinimide ester) is a significant compound in peptide synthesis and biological research. Its ability to introduce D-proline residues into peptide sequences has implications for the conformation and biological activity of peptides, making it a valuable tool in both academic and industrial settings. This article delves into the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Overview of this compound

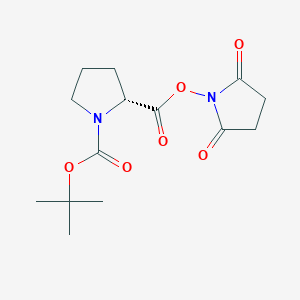

This compound is primarily utilized as a protecting group for amines during peptide synthesis. The compound consists of a Boc (tert-butoxycarbonyl) group attached to D-proline, with an N-hydroxysuccinimide ester that facilitates the formation of peptide bonds. Its chemical formula is C14H20N2O6, and it is classified under CAS number 102185-34-2.

Target of Action : this compound interacts with amine groups in peptides, serving as a protective group that prevents unwanted reactions during synthesis.

Mode of Action : The Boc group protects the amino group of proline, allowing for selective reactions. The compound undergoes substitution reactions where the N-hydroxysuccinimide ester is replaced by an amine group, forming peptide bonds essential for constructing peptides.

Biochemical Pathways : The primary pathway affected by this compound is peptide synthesis. By incorporating D-proline residues into peptide chains, researchers can study the structural and functional impacts of these modifications on biological activity.

Applications in Research

This compound has diverse applications across various fields:

- Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to form peptides.

- Biological Research : Researchers utilize this compound to study protein structure and function by incorporating D-proline residues into peptides, which can influence folding and stability.

- Medicinal Chemistry : The compound aids in synthesizing peptide-based drugs, allowing scientists to explore the effects of D-proline on drug efficacy and stability.

- Pharmaceutical Industry : It plays a crucial role in large-scale peptide drug synthesis, contributing to the development of biologically active compounds.

Case Studies

Several studies highlight the biological activity and significance of this compound in research:

- Impact on Oogenesis : A study synthesized peptides containing D-proline to investigate their effects on oogenesis in Sarcophaga bullata. The results indicated that certain peptides influenced egg development significantly, demonstrating the biological relevance of D-proline incorporation .

- Structural Studies : Research involving radiolabeled peptides synthesized with this compound showed differential distribution within insect organs, correlating with histological changes observed during egg development . This underscores the importance of D-proline in modulating biological processes.

- Comparative Studies : this compound has been compared with other proline derivatives such as Boc-L-proline N-hydroxysuccinimide ester. The unique ability of this compound to introduce D-proline residues allows for significant alterations in peptide conformation and biological activity compared to L-proline derivatives .

| Property | Description |

|---|---|

| Molecular Weight | 288.32 g/mol |

| Solubility | Soluble in organic solvents like dichloromethane |

| Stability | Stable under standard laboratory conditions |

| Reactivity | Reacts with amines to form peptide bonds |

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICWIJISMKZDDY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121419 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-34-2 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.